

# Structural Analysis of Nicotinaldehyde Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	6-Ethoxy-5-methylnicotinaldehyde	
Cat. No.:	B597603	Get Quote

Disclaimer: The requested compound, **6-Ethoxy-5-methylnicotinaldehyde**, is not a well-documented substance with publicly available structural and experimental data. This guide therefore provides a comprehensive structural analysis of a closely related and well-characterized analogue, 3-Pyridinecarboxaldehyde (Nicotinaldehyde), to serve as a representative model for researchers, scientists, and drug development professionals. The methodologies and data presented herein are based on established findings for 3-Pyridinecarboxaldehyde and can be adapted for the study of novel derivatives.

#### Introduction

3-Pyridinecarboxaldehyde, a member of the pyridine carboxaldehydes class of organic compounds, serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its structure, comprising a pyridine ring substituted with a formyl group at the 3-position, imparts it with specific chemical reactivity and biological activity.[2] Understanding the structural characteristics and experimental profile of this core molecule is fundamental for the rational design and development of new nicotin-aldehyde-based compounds. This document provides a detailed overview of the structural data, experimental protocols, and analytical techniques relevant to 3-Pyridinecarboxaldehyde.

## Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for 3-Pyridinecarboxaldehyde is presented below. This information is critical for its identification, characterization, and purification.



**Table 1: Physicochemical Properties of 3-**

**Pvridinecarboxaldehvde** 

Property	Value	Reference
Molecular Formula	C6H5NO	[3][4]
Molecular Weight	107.11 g/mol	[3][5]
Appearance	Colorless to light brown liquid	[2]
Melting Point	7-8 °C	[2][6]
Boiling Point	78-81 °C at 10 mmHg	[2][7]
Density	1.141 g/mL at 20 °C	[2][7]
Refractive Index (n20/D)	1.549	[2]
Flash Point	35 °C (closed cup)	[8]
Water Solubility	Miscible	[2]

Table 2: Spectroscopic Data for 3-Pyridinecarboxaldehyde



Spectroscopic Technique	Key Peaks/Shifts	Reference
<sup>1</sup> H NMR (300 MHz, DMSO)	δ 10.14 (s, 1H, CHO), 9.04 (d, 1H), 8.79 (d, 1H), 8.17 (d, 1H), 7.50 (dd, 1H)	[9]
<sup>13</sup> C NMR	Data not explicitly found in search results, but expected peaks for aldehyde carbon and pyridine ring carbons would be present.	
IR (Infrared) Spectroscopy	Aldehyde C-H stretch: ~2794 cm <sup>-1</sup> , C=O stretch: ~1735 cm <sup>-1</sup>	[10]
Mass Spectrometry (MS)	Molecular Ion (M+) peak at m/z 107	[5]

## **Experimental Protocols**

Detailed methodologies for the synthesis and analysis of 3-Pyridinecarboxaldehyde are crucial for its application in research and development.

### Synthesis of 3-Pyridinecarboxaldehyde

A common method for the synthesis of 3-Pyridinecarboxaldehyde is the oxidation of 3-methylpyridine.[3][7]

Protocol: Oxidation of 3-Methylpyridine[3][7]

- Reaction Setup: A solution of 3-methylpyridine (1 mol) in acetic acid (1 L) is prepared in a 2L autoclave. A catalyst (e.g., 10% equivalent) and concentrated nitric acid (9g of 68%) are added.
- Reaction Conditions: The reactor is sealed, and the air is replaced with oxygen. The reaction is carried out under 1 atm of oxygen pressure at 100°C for 2 hours.



- Work-up: After cooling to room temperature, the acetic acid is removed under reduced pressure. Water (200 ml) and ethyl acetate (100 ml) are added to the residue and stirred for 30 minutes.
- Purification: Any insoluble matter is removed by filtration. The filtrate is transferred to a
  separatory funnel, and the layers are separated. The organic layer containing the product is
  collected. The solvent is evaporated to yield 3-Pyridinecarboxaldehyde.

### **Analytical Methods**

Standard analytical techniques are employed to confirm the identity and purity of the synthesized 3-Pyridinecarboxaldehyde.

- High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be
  used with a mobile phase of acetonitrile and water with a phosphoric acid modifier.[11] For
  MS compatibility, formic acid can be used instead of phosphoric acid.[11]
- Gas Chromatography (GC): GC is suitable for assessing the purity of 3-Pyridinecarboxaldehyde, with an assay of ≥97.0% being typical.[12]
- Spectroscopic Analysis: ¹H NMR, IR, and Mass Spectrometry are used to confirm the structure of the final product, as detailed in Table 2.

## **Logical Workflow for Synthesis and Analysis**

The following diagram illustrates the general workflow from the starting material to the final, characterized product.



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Caption: General workflow for the synthesis and analysis of 3-Pyridinecarboxaldehyde.

## **Biological and Chemical Significance**



3-Pyridinecarboxaldehyde is a versatile building block in organic synthesis. It is a precursor to compounds with niacin activity and is found in tobacco smoke.[7][13] Its derivatives have been investigated for various biological activities, including potential applications as antitumor agents and for the treatment of various diseases.[10] The aldehyde functional group allows for a wide range of chemical transformations, making it a valuable starting material for the synthesis of more complex molecules.[1]

#### Conclusion

While direct experimental data for **6-Ethoxy-5-methylnicotinaldehyde** is unavailable, the comprehensive analysis of its close analogue, 3-Pyridinecarboxaldehyde, provides a robust framework for researchers. The provided data tables, experimental protocols, and logical workflow diagrams offer a solid foundation for the synthesis, characterization, and further development of novel nicotinaldehyde derivatives. The principles and techniques outlined in this guide are directly applicable to the study of new compounds in this chemical class, facilitating future research and drug discovery efforts.

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- To cite this document: BenchChem. [Structural Analysis of Nicotinaldehyde Derivatives: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b597603#6-ethoxy-5-methylnicotinaldehyde-structural-analysis]

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